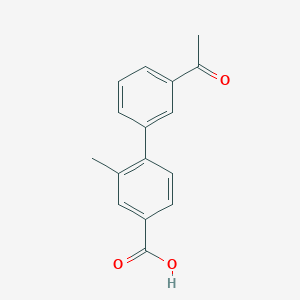

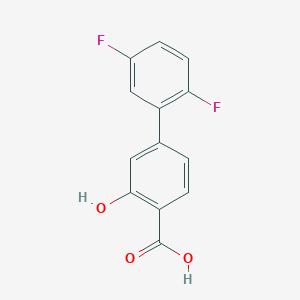

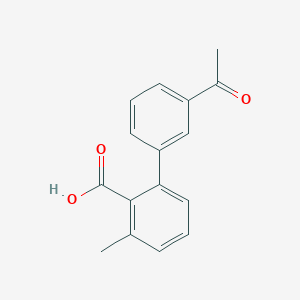

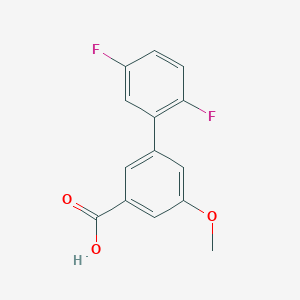

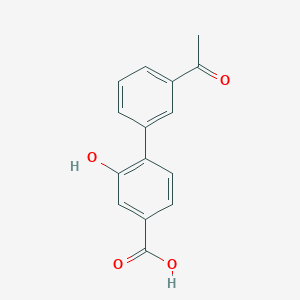

4-(3-Acetylphenyl)-3-hydroxybenzoic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Acetylphenyl)-3-hydroxybenzoic acid (4-APB), also known as 4-acetamidophenol, is a synthetic phenol compound widely used in scientific research. It is an analogue of the neurotransmitter dopamine and is structurally related to other psychostimulants such as amphetamine and methamphetamine. It has been used in a variety of studies due to its ability to modulate the activity of different neurotransmitters in the brain.

Aplicaciones Científicas De Investigación

4-APB has been used widely in scientific research due to its ability to modulate the activity of different neurotransmitters. It has been studied for its potential application in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. It has also been used to study the effects of psychostimulants on the brain, as well as the role of dopamine in reward-seeking behaviors.

Mecanismo De Acción

4-APB acts as an agonist of the dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. It has been shown to increase the release of dopamine and norepinephrine, as well as inhibit the reuptake of these neurotransmitters. It also has an affinity for the serotonin 5-HT2A receptor, which is thought to be involved in the regulation of mood and behavior.

Biochemical and Physiological Effects

4-APB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity, as well as reduce anxiety and depressive-like behaviors in animal models. It has also been shown to increase the release of dopamine and norepinephrine, as well as inhibit the reuptake of these neurotransmitters.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-APB has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily monitored. It also has a relatively low toxicity, making it safe for use in laboratory experiments. However, it has a short duration of action, making it difficult to study its long-term effects.

Direcciones Futuras

There are a number of potential future directions for research into 4-APB. These include further study of its effects on the brain and its potential application in the treatment of neurodegenerative diseases. Additionally, further study of its effects on reward-seeking behaviors and its potential use as a psychostimulant is warranted. Finally, further study of its mechanism of action and its potential use as a novel therapeutic agent for the treatment of psychiatric disorders is needed.

Métodos De Síntesis

4-APB can be synthesized by a variety of methods, including the acetylation of phenol, the condensation of aniline and acetic anhydride, and the reaction of aniline and acetic anhydride in the presence of polyphosphoric acid. The most common method of synthesis is the condensation of aniline and acetic anhydride. This reaction produces an intermediate compound, 4-(3-Acetylphenyl)-3-hydroxybenzoic acid, 95%henol, which is then hydrolyzed to form 4-APB.

Propiedades

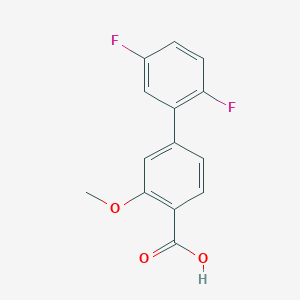

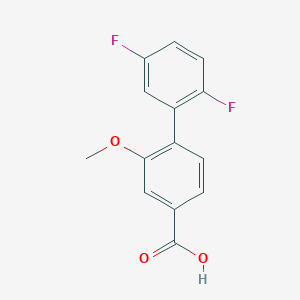

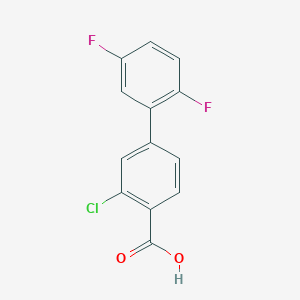

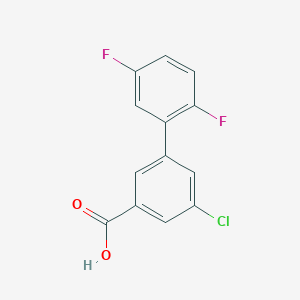

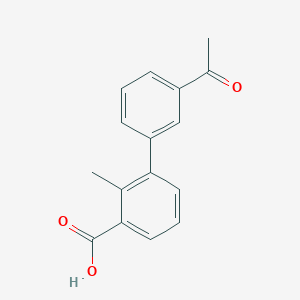

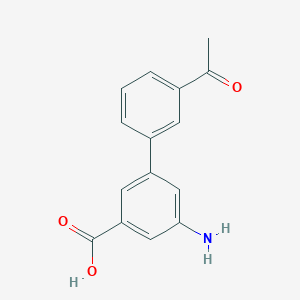

IUPAC Name |

4-(3-acetylphenyl)-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9(16)10-3-2-4-11(7-10)13-6-5-12(15(18)19)8-14(13)17/h2-8,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDMOSAMVJVLOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689737 |

Source

|

| Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261991-39-2 |

Source

|

| Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.